2-[(4-methylsulfonyl-1,4-diazepan-1-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine
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Overview
Description
2-[(4-methylsulfonyl-1,4-diazepan-1-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines a pyrazolo[1,5-a][1,4]diazepine core with a methylsulfonyl-substituted diazepane moiety
Preparation Methods
The synthesis of 2-[(4-methylsulfonyl-1,4-diazepan-1-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine can be achieved through several synthetic routes. One common method involves the use of imine reductase-catalyzed intramolecular asymmetric reductive amination. This enzymatic process allows for the efficient construction of chiral 1,4-diazepanes with high enantiomeric excess . Industrial production methods may involve the use of chiral stationary phase HPLC resolution, classical resolution, or ruthenium-catalyzed intramolecular asymmetric reductive amination .
Chemical Reactions Analysis
2-[(4-methylsulfonyl-1,4-diazepan-1-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as a therapeutic agent due to its unique structural features. It may serve as a scaffold for the development of new drugs targeting various diseases. In biology, it can be used as a probe to study enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-[(4-methylsulfonyl-1,4-diazepan-1-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
When compared to similar compounds, 2-[(4-methylsulfonyl-1,4-diazepan-1-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine stands out due to its unique combination of a pyrazolo[1,5-a][1,4]diazepine core and a methylsulfonyl-substituted diazepane moiety. Similar compounds include other pyrazolo[1,5-a][1,4]diazepines and diazepane derivatives, which may share some structural features but differ in their specific substituents and functional groups .
Properties
IUPAC Name |
2-[(4-methylsulfonyl-1,4-diazepan-1-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N5O2S/c1-22(20,21)18-6-3-5-17(8-9-18)12-13-10-14-11-15-4-2-7-19(14)16-13/h10,15H,2-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWPWJHQIUFMFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCN(CC1)CC2=NN3CCCNCC3=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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